

In-Depth Technical Guide: CAS Number 38051-10-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antiblaze 100*

Cat. No.: *B10775394*

[Get Quote](#)

An Examination of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)

This technical guide provides a comprehensive overview of the chemical compound with CAS number 38051-10-4, scientifically known as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate). The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers the compound's fundamental properties, applications, analytical methodologies, and toxicological profile, presenting data in a structured and accessible format.

Chemical Identity and Physicochemical Properties

2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is an organophosphate ester. It is widely recognized by several synonyms, most notably as V6, Phosgard 2XC20, and **Antiblaze 100**. Its primary application is as a flame retardant, particularly in polyurethane foams used in furniture and automotive manufacturing.

Table 1: Physicochemical Properties of CAS 38051-10-4

Property	Value
IUPAC Name	2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl) bis(phosphate)
CAS Number	38051-10-4
Molecular Formula	C ₁₃ H ₂₄ Cl ₆ O ₈ P ₂
Molecular Weight	582.99 g/mol
Melting Point	275 °C
Boiling Point	620.3 °C at 760 mmHg
Density	1.464 g/cm ³
Water Solubility	2.1 mg/L
LogP	5.72

Applications and Environmental Presence

The principal application of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is as an additive flame retardant. Due to its non-covalent incorporation into materials, it can leach into the environment over time, leading to its detection in various environmental matrices and consumer products.

Table 2: Reported Concentrations of CAS 38051-10-4 in Various Media

Sample Type	Concentration Range	Median/Average Concentration	Reference
Baby Products (Foam)	24,500,000 - 59,500,000 ng/g	46,500,000 ng/g (4.6% by weight)	[1][2][3]
House Dust	<5 - 1,110 ng/g	12.5 ng/g	[1][2]
Car Dust	<5 - 6,160 ng/g	103.0 ng/g	[1][2][4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, purification, and analysis of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate). Below are generalized yet detailed methodologies based on established practices for organophosphate esters.

Synthesis

While a specific, detailed synthesis protocol for this exact molecule is not readily available in the public domain, a general synthetic route for such organophosphate esters involves the reaction of a diol with a phosphoryl chloride in the presence of a base. For 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate), the synthesis would likely involve the reaction of 2,2-bis(chloromethyl)-1,3-propanediol with bis(2-chloroethyl)phosphorochloridate.

Purification

The purification of crude organophosphate esters is critical to remove unreacted starting materials and byproducts. A general procedure involves the following steps:

- **Washing:** The crude product is washed with a dilute aqueous acid solution (e.g., oxalic acid) to remove metal catalysts, followed by washing with water to remove the acid.
- **Drying:** The washed product is dried under vacuum to remove residual water.
- **Acid Scavenging:** The dried product is treated with an acid scavenger, such as an epoxy compound, to neutralize any remaining acidic impurities.
- **Filtration:** The final product is filtered to remove any solid impurities.

Analytical Methods

The detection and quantification of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

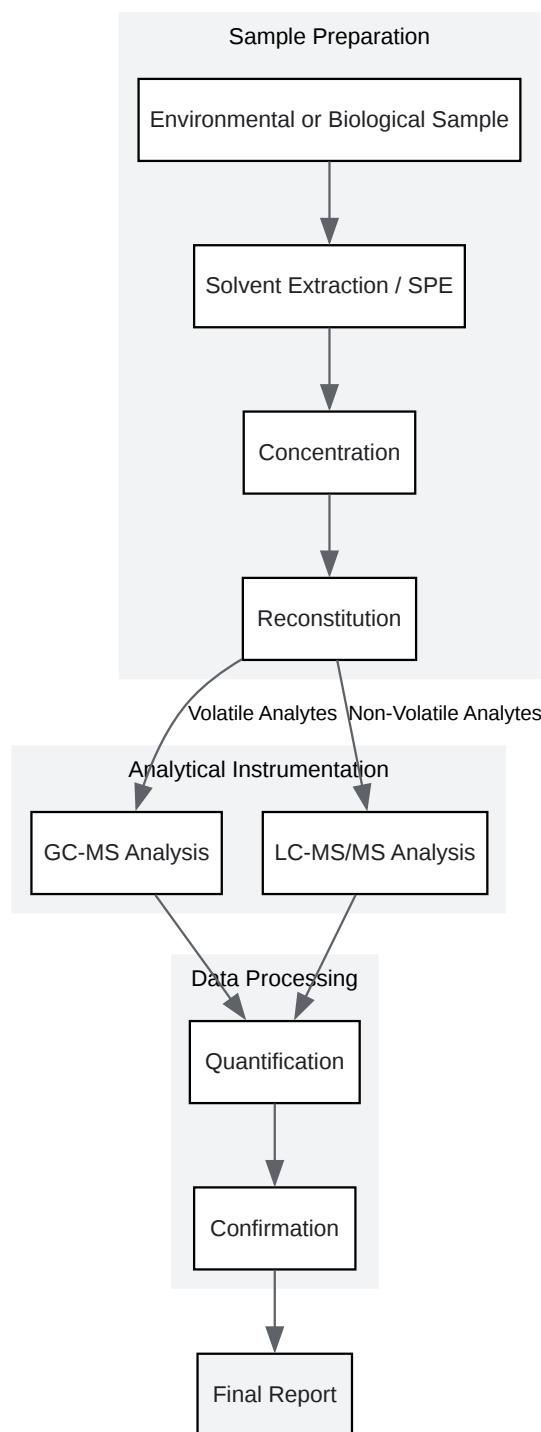
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation (Dust):**

- Sieve dust samples to achieve a uniform particle size.
- Extract a known weight of dust (e.g., 50 mg) with a suitable solvent mixture (e.g., n-hexane/acetone) using ultrasonication.
- Centrifuge the extract and concentrate the supernatant under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).
- GC-MS Conditions:
 - Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow rate.
 - Injector Temperature: 280-300 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) and hold.
 - MS Detector: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantification.

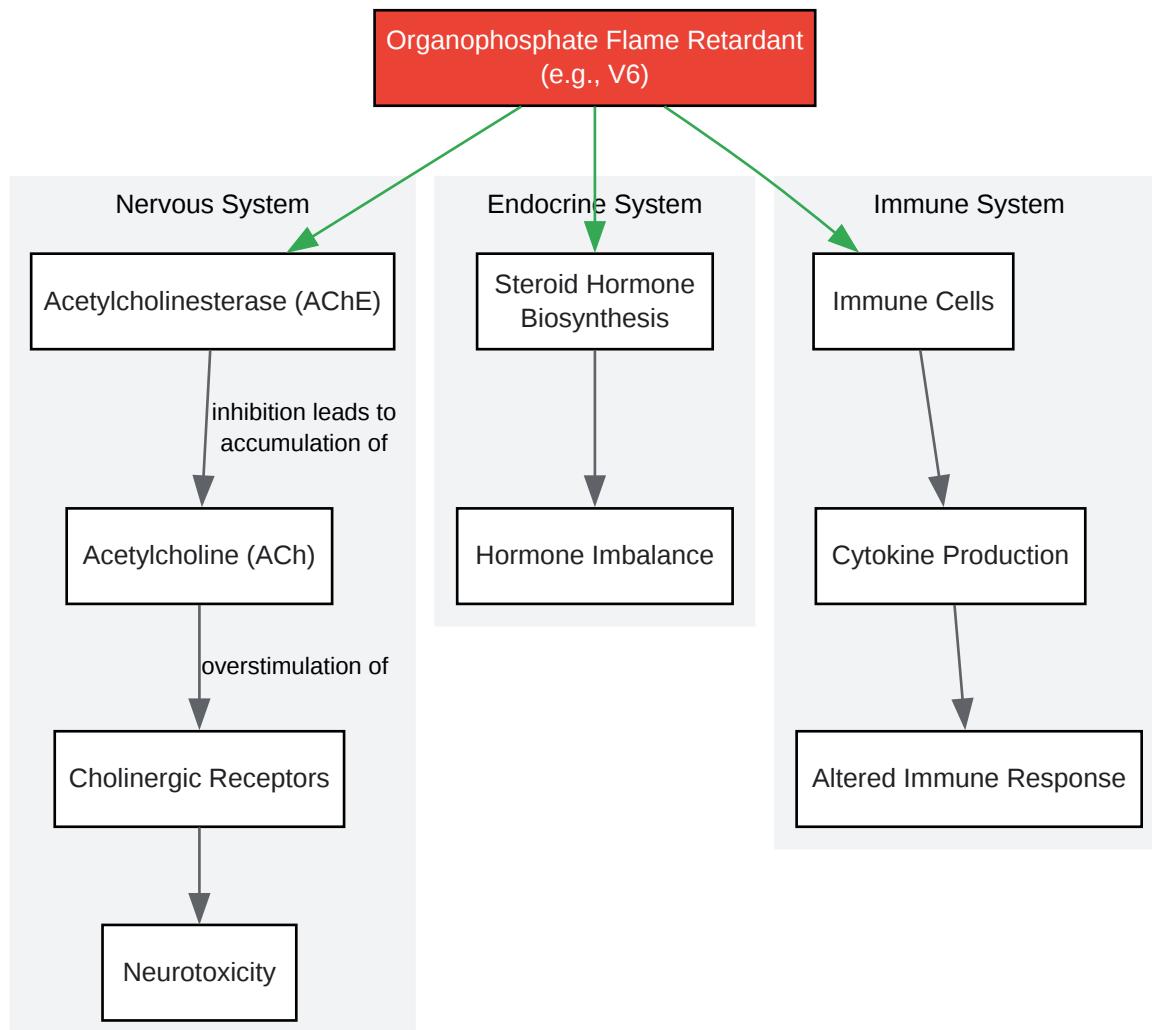
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation (Water):
 - Filter the water sample to remove particulate matter.
 - Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) to concentrate the analyte.
 - Elute the analyte from the SPE cartridge with a suitable solvent (e.g., methanol or ethyl acetate).
 - Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.
- LC-MS/MS Conditions:


- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for high selectivity and sensitivity.

Biological Activity and Mechanism of Action

Organophosphate flame retardants, as a class, are known to exert biological effects through various mechanisms. While specific data for 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is limited, the following mechanisms are considered relevant.


- Acetylcholinesterase Inhibition: A primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.[5][6]
- Endocrine Disruption: Some organophosphate flame retardants have been shown to interfere with the endocrine system. This can occur through various mechanisms, including the alteration of steroid hormone biosynthesis.[7][8][9]
- Immunotoxicity: There is evidence to suggest that some flame retardants can modulate the immune system, potentially leading to immunosuppression or immune stimulation.[10][11]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the analysis of CAS 38051-10-4.

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of action for organophosphate flame retardants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Investigating a novel flame retardant known as V6: measurements in baby products, house dust, and car dust. [scholars.duke.edu]
- 4. doh.wa.gov [doh.wa.gov]
- 5. Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of brominated flame retardants and brominated dioxins on steroidogenesis in H295R human adrenocortical carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brominated flame retardants stimulate mouse immune cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of tetrabromobisphenol A, a brominated flame retardant, on the immune response to respiratory syncytial virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: CAS Number 38051-10-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10775394#cas-number-38051-10-4-research\]](https://www.benchchem.com/product/b10775394#cas-number-38051-10-4-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com